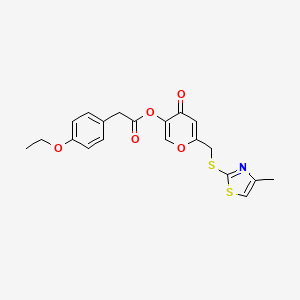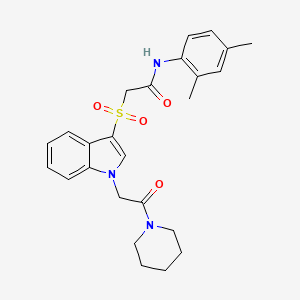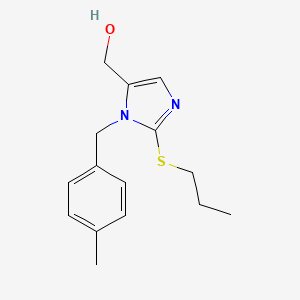
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound might involve the use of thiazoles and coumarins, which are organic compounds widely used in medicinal chemistry . Thiazoles are five-aromatic ring compounds with a general formula of C3H3NS . Coumarins, or benzopyran-2-ones, are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They have been routinely employed as herbal medicines since early ages .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring and a coumarin ring. Thiazole is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Coumarin is a benzopyran-2-one, which is a fused ring system consisting of a benzene ring and a pyran ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound might include the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride (Tf2O) in the presence of Et3N . Other reactions might involve the preparation of thiazoles .科学的研究の応用
Synthesis and Chemical Properties
The compound and its derivatives have been a focal point in the synthesis of complex molecules, demonstrating versatile applications in creating novel chemical entities. For instance, Ram and Goel (1996) illustrated the synthesis of 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones as a novel synthon for creating 1,3-terphenyls from aryl ketones, highlighting its use in symmetrical, unsymmetrical, and heteroaryl terphenyl synthesis in a single step Ram & Goel, 1996. This versatility underscores the compound's role in facilitating complex organic transformations.
Potential Biological Activities
Several studies have explored the antimicrobial and antifungal activities of related compounds, offering insights into their potential pharmaceutical applications. For example, Georgiadis, Couladouros, and Delitheos (1992) described the synthesis of 2H-pyran-3(6H)-one derivatives, revealing that certain substituents enhance activity against gram-positive bacteria, indicating the compound's relevance in developing new antimicrobial agents Georgiadis, Couladouros, & Delitheos, 1992.
Applications in Organic Light Emitting Devices (OLEDs)
The synthesis and application of donor-acceptor pyranone dyads, as discussed by Sharma et al. (2019), showcase the compound's utility in fabricating energy-saving OLEDs. The study demonstrated that certain pyranones exhibit highly bright fluorescence, essential for OLED application, indicating its potential in materials science Sharma et al., 2019.
Antioxidant Additives for Lubricating Oils
Amer et al. (2011) focused on synthesizing new thiazoles as antioxidant additives for lubricating oils, highlighting the compound's application beyond pharmaceuticals into industrial applications. This research demonstrates the compound's versatility in contributing to the enhancement of industrial products' stability and performance Amer et al., 2011.
将来の方向性
特性
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-3-24-15-6-4-14(5-7-15)8-19(23)26-18-10-25-16(9-17(18)22)12-28-20-21-13(2)11-27-20/h4-7,9-11H,3,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYUSXBKNCBGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B2438159.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2438160.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2438161.png)
![N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2438162.png)
![8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2438163.png)
![4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2438167.png)
![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]thiophene-2-carboxamide](/img/structure/B2438168.png)
![5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2438169.png)
![ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2438170.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide](/img/structure/B2438171.png)

